Cas no 779323-75-0 (1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine)

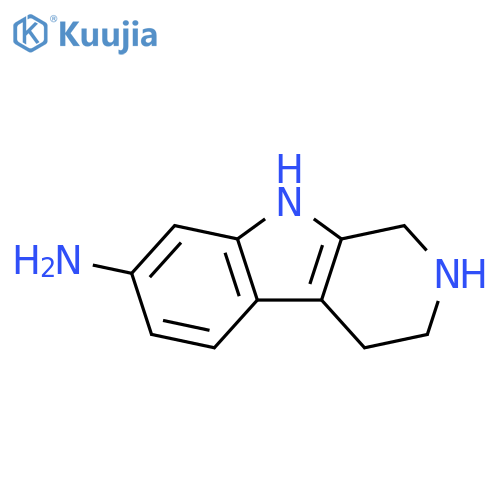

779323-75-0 structure

商品名:1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine

1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine 化学的及び物理的性質

名前と識別子

-

- 1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine

- 1H-Pyrido[3,4-b]indol-7-amine, 2,3,4,9-tetrahydro-

-

- インチ: 1S/C11H13N3/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6,12H2

- InChIKey: YHAKURSQHHGSPH-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC(N)=C2)C2CCNCC1=2

計算された属性

- せいみつぶんしりょう: 187.110947427g/mol

- どういたいしつりょう: 187.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 53.8Ų

じっけんとくせい

- 密度みつど: 1.273±0.06 g/cm3(Predicted)

- ふってん: 434.0±40.0 °C(Predicted)

- 酸性度係数(pKa): 19.01±0.20(Predicted)

1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1116941-5.0g |

1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |

779323-75-0 | 5g |

$2940.0 | 2023-05-23 | ||

| Enamine | EN300-1116941-1.0g |

1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |

779323-75-0 | 1g |

$1014.0 | 2023-05-23 | ||

| Enamine | EN300-1116941-1g |

1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |

779323-75-0 | 95% | 1g |

$714.0 | 2023-10-27 | |

| Enamine | EN300-1116941-5g |

1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |

779323-75-0 | 95% | 5g |

$2070.0 | 2023-10-27 | |

| Enamine | EN300-1116941-10.0g |

1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |

779323-75-0 | 10g |

$4360.0 | 2023-05-23 | ||

| Enamine | EN300-1116941-0.1g |

1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |

779323-75-0 | 95% | 0.1g |

$628.0 | 2023-10-27 | |

| Enamine | EN300-1116941-0.5g |

1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |

779323-75-0 | 95% | 0.5g |

$685.0 | 2023-10-27 | |

| Enamine | EN300-1116941-0.25g |

1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |

779323-75-0 | 95% | 0.25g |

$657.0 | 2023-10-27 | |

| Enamine | EN300-1116941-0.05g |

1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |

779323-75-0 | 95% | 0.05g |

$600.0 | 2023-10-27 | |

| Enamine | EN300-1116941-2.5g |

1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |

779323-75-0 | 95% | 2.5g |

$1399.0 | 2023-10-27 |

1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

779323-75-0 (1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量